molecular formula C29H37F3 B162962 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl CAS No. 137529-43-2

3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl

Cat. No. B162962
M. Wt: 442.6 g/mol
InChI Key: SFGFJCGJXSZYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4,5-Trifluoro-4’-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-YL]-1,1’-biphenyl” is a complex organic molecule with the molecular formula C29H37F3 . It is employed as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a biphenyl core substituted with trifluoro and bicyclohexyl groups . The molecular weight of the compound is 442.6 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found .

Scientific Research Applications

Trifluoromethyl Substituent in Antitubercular Drug Design

Trifluoromethyl groups, like the one in the compound of interest, are pivotal in antitubercular drug design. Their incorporation into drug molecules can significantly enhance pharmacodynamic and pharmacokinetic properties. This review discusses the role of trifluoromethyl substituents in improving the efficacy of antitubercular agents, highlighting their contribution to drug-likeness and antitubercular activity. The unique physicochemical properties of the trifluoromethyl group, including its lipophilicity-enhancing effect, distinguish it from other substituents and make it a valuable pharmacophore in modern antitubercular research (Thomas, 1969).

BODIPY-Based Organic Semiconductors in OLEDs

The compound of interest, with its complex structure including a trifluoromethyl group, may find relevance in the realm of organic semiconductors, particularly in the development of BODIPY-based materials for OLED applications. This review covers the structural design and synthesis of BODIPY-based organic semiconductors, showcasing their potential as 'metal-free' infrared emitters in OLED devices. The advancements in this area suggest a promising future for the development of new materials that could benefit from the unique properties of compounds similar to the one (Squeo & Pasini, 2020).

Synthetic Routes for 1,2,3-Triazoles

While not directly related to the compound of interest, the synthesis and applications of 1,2,3-triazoles offer insight into the broader context of heterocyclic chemistry, which could encompass the synthesis pathways and potential applications of the compound. This review discusses the diverse applications of 1,2,3-triazoles in drug discovery, material science, and other fields, highlighting the importance of heterocyclic compounds in scientific research (Kaushik et al., 2019).

Trifluoromethanesulfonic Acid in Organic Synthesis

The use of trifluoromethanesulfonic acid in organic synthesis, including its role in electrophilic aromatic substitution reactions and the formation of various bonds, may provide context for the synthetic challenges and opportunities related to the compound of interest. This review sheds light on the utility of trifluoromethanesulfonic acid as a reagent in synthesizing complex organic compounds, possibly including those with intricate structures similar to the compound (Kazakova & Vasilyev, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Future Directions

The future directions for this compound are not clear from the available information. As a pharmaceutical intermediate, its use will likely depend on the development of the pharmaceuticals it’s used to produce .

properties

IUPAC Name

1,2,3-trifluoro-5-[4-[4-(4-pentylcyclohexyl)cyclohexyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37F3/c1-2-3-4-5-20-6-8-21(9-7-20)22-10-12-23(13-11-22)24-14-16-25(17-15-24)26-18-27(30)29(32)28(31)19-26/h14-23H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGFJCGJXSZYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609011
Record name 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl

CAS RN

137529-43-2
Record name 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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